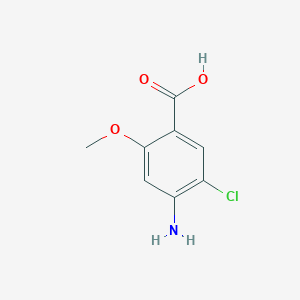

4-Amino-5-chloro-2-methoxybenzoic acid

Overview

Description

4-Amino-5-chloro-2-methoxybenzoic acid (C₈H₈ClNO₃, MW: 201.606 g/mol) is a benzoic acid derivative characterized by a chloro-substituted aromatic ring with amino and methoxy groups at positions 4 and 2, respectively . It serves as a key intermediate in synthesizing 5-HT₄ receptor agonists/antagonists, such as ML10302 and SR59768, which are investigated for gastrointestinal motility disorders . Its structural features enable selective interactions with 5-HT₄ receptors, avoiding off-target effects common in older prokinetic agents like cisapride .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-chloro-2-methoxybenzoic acid typically involves several steps:

Methylation: Dimethyl sulfate is used to methylate the hydroxyl group of 4-amino-5-chlorosalicylic acid.

Chlorination: N-chlorosuccinimide is employed to introduce the chlorine atom at the 5-position.

Hydrolysis and Acidification: The ester group is hydrolyzed under alkaline conditions, followed by acidification with hydrochloric acid to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of methylation, chlorination, hydrolysis, and acidification, with optimizations for yield and purity .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes electrophilic and nucleophilic substitutions, primarily at positions activated by its substituents:

-

Mechanistic Insight : Chlorination with NCS occurs regioselectively at the 5-position due to steric and electronic effects from the adjacent amino group . Methylation of phenolic hydroxyl groups (e.g., in precursor compounds) uses dimethyl sulfate under alkaline conditions .

Hydrolysis and Esterification

The carboxylic acid and ester functionalities enable reversible transformations:

-

Industrial Protocol : Hydrolysis is optimized using potassium hydroxide in methanol-water mixtures, followed by acidification to pH 5.0 for crystallization .

Coupling Reactions

The amino group participates in diazo couplings and amide formations:

-

Example : Reaction with N,N-diethyl ethylenediamine produces benzamide derivatives, key intermediates in antiemetic drugs like metoclopramide .

Acid-Base Reactions

The carboxylic acid group undergoes neutralization and salt formation:

| Reaction | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Neutralization | NaOH | Sodium salt | Improved aqueous solubility | |

| Acidification | HCl (3 mol/L) | Precipitation of free acid | Purification |

Comparative Reactivity

A comparison with structurally related compounds highlights its unique behavior:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

ACM is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It is particularly valuable in the development of anti-inflammatory and analgesic medications. The compound's structure allows it to participate in various chemical reactions essential for drug formulation .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of new esters of ACM that act as potent agonists and antagonists for 5-HT4 receptors, showcasing its potential in developing treatments for gastrointestinal disorders .

| Pharmaceutical Application | Description |

|---|---|

| Anti-inflammatory agents | Used in synthesizing compounds that reduce inflammation. |

| Analgesics | Serves as a precursor for pain relief medications. |

| Gastrointestinal treatments | Potential use in drugs targeting gut motility. |

Agricultural Chemicals

Herbicides and Pesticides:

ACM is utilized in formulating herbicides and pesticides, enhancing crop protection by targeting specific plant growth pathways. Its ability to modify plant metabolism makes it a key component in agrochemical formulations .

Biochemical Research

Enzyme Interactions:

In biochemical studies, ACM is employed to investigate enzyme interactions and metabolic pathways. Its unique functional groups facilitate binding to various enzymes, providing insights into biological processes and potential therapeutic targets .

Case Study:

Research on ACM's inhibition of histone deacetylases (HDACs) has shown it to selectively inhibit HDAC11 with an IC50 value of approximately 3.5 µM, indicating its potential as a targeted cancer therapeutic.

| Biochemical Application | Description |

|---|---|

| Enzyme inhibition | Investigated for its role in inhibiting HDACs. |

| Metabolic pathway studies | Used to explore cellular metabolic processes. |

Analytical Chemistry

Chromatographic Techniques:

ACM serves as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures found in environmental and clinical samples. Its stability and distinct properties make it suitable for use as a reference compound .

Material Science

Development of Novel Materials:

The compound's unique chemical properties are being explored for potential applications in material science, including the development of polymers and coatings .

Mechanism of Action

The mechanism of action of 4-amino-5-chloro-2-methoxybenzoic acid involves its interaction with specific molecular targets. The amino and methoxy groups allow it to bind to enzymes and receptors, modulating their activity. The compound can inhibit or activate certain pathways, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Chloro-Aniline Core Family

Compounds sharing the chloro-aniline core include:

Key Structural Differences :

- Halogen position : Cisapride and mosapride retain chlorine at C5 but incorporate bulkier side chains (piperidine/morpholine), contributing to their cardiac toxicity via hERG channel inhibition .

- Methoxy vs.

Pharmacological Activity Comparison

5-HT₄ Receptor Affinity and Selectivity

- This compound derivatives (e.g., ML10302): ED₅₀: 24 nmol/kg (canine duodenum) . No cardiac effects (QTc prolongation or tachycardia) at therapeutic doses, unlike cisapride .

- Cisapride :

Mechanism of Action

- Derivatives of this compound activate 5-HT₄ receptors without significant affinity for 5-HT₃ or dopamine D₂ receptors, reducing side effects like nausea or extrapyramidal symptoms .

- In contrast, metoclopramide (another chloro-aniline derivative) acts on both D₂ and 5-HT₃ receptors, limiting its therapeutic window .

Biological Activity

4-Amino-5-chloro-2-methoxybenzoic acid (also known as Metoclopramide EP Impurity C) is a compound that has garnered attention due to its biological activities, particularly in the context of its role as a metabolite of Metoclopramide, a medication commonly used to treat nausea and gastroparesis. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₈ClN₃O₂

- Molecular Weight : 201.62 g/mol

- CAS Number : 7206-70-4

The compound features an amino group, a chloro substituent, and a methoxy group attached to a benzoic acid backbone, contributing to its unique biological properties.

Anti-emetic Activity

Research indicates that this compound exhibits significant anti-emetic properties. In various studies, it has been shown to mitigate nausea and vomiting associated with chemotherapy. For instance, a study reported an initial complete acute emesis protection rate of 66%, which decreased over time but highlighted the compound's potential in managing chemotherapy-induced nausea .

The anti-emetic effects of this compound are primarily attributed to its action as a serotonin (5-HT) receptor antagonist. It is believed to block the 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) of the brain, thereby reducing the sensation of nausea and preventing vomiting. This mechanism is crucial during chemotherapy treatments where high levels of emesis are common.

Study on Emetic Protection

In a clinical evaluation involving patients undergoing highly emetogenic chemotherapy, the efficacy of this compound was assessed alongside other anti-emetic agents. The study utilized Kaplan-Meier survival analysis to track emesis protection over multiple cycles of treatment. Results indicated that while initial protection was robust, subsequent cycles showed diminished efficacy, suggesting the need for combination therapies to maintain anti-emetic effects .

Comparative Analysis with Other Compounds

A comparative study analyzed the potency of various anti-emetic compounds, including this compound. The study found that while it was effective in acute settings, its long-term efficacy was variable compared to other agents like dexamethasone when used in combination therapies .

Data Tables

| Study | Population | Initial Emesis Protection Rate | Subsequent Cycles Protection Rate |

|---|---|---|---|

| Study A | Chemotherapy Patients | 66% | 30% |

| Study B | Chemotherapy Patients | 52% | 21% |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-amino-5-chloro-2-methoxybenzoic acid with high purity?

- Methodological Answer : Synthesis typically involves halogenation and methoxylation of benzoic acid derivatives. Key steps include:

- Halogenation : Use chlorinating agents (e.g., Cl2 or SOCl2) under controlled temperature (40–60°C) to introduce the chlorine atom at the 5-position.

- Methoxy Group Introduction : Employ Williamson ether synthesis with methyl iodide and a base (e.g., K2CO3) for the 2-methoxy substitution.

- Amination : Protect the carboxylic acid group during amination to avoid side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity .

Q. How can solubility issues of this compound in aqueous buffers be mitigated?

- Methodological Answer :

- Solvent Optimization : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) with <1% DMSO to avoid precipitation .

- pH Adjustment : The compound’s solubility increases in alkaline conditions (pH >8) due to deprotonation of the carboxylic acid group. Use 0.1 M NaOH for dissolution, then adjust to working pH .

- Co-solvents : Add non-ionic surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility in biological assays .

Q. What analytical techniques are most reliable for confirming the structure of synthesized derivatives?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/0.1% formic acid gradient) coupled with ESI-MS to verify molecular weight and purity.

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do structural modifications of this compound impact 5-HT4 receptor binding affinity?

- Methodological Answer :

- Substitution Analysis : Replace the 4-amino group with bulkier substituents (e.g., methyl or ethyl) to evaluate steric effects. Radioligand binding assays (using [<sup>3</sup>H]GR113808) show that bulky groups reduce affinity by 10–100× compared to the parent compound .

- Electron-Withdrawing Groups : Introducing fluoro or nitro groups at the 5-position enhances binding (IC50 = 12 nM vs. 45 nM for unmodified compound) by stabilizing receptor-ligand interactions .

- Data Table :

| Modification | IC50 (nM) | Receptor Selectivity (vs. 5-HT3) |

|---|---|---|

| Parent | 45 | 100× |

| 5-Fluoro | 12 | 500× |

| 4-Methyl | 320 | 20× |

Q. How can contradictory reports about the compound’s antifungal activity be resolved?

- Methodological Answer :

- Strain-Specific Variability : Test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) under standardized CLSI M38-A2 protocols. Discrepancies often arise due to differences in inoculum size (10<sup>5</sup> vs. 10<sup>7</sup> CFU/mL) or incubation time (24h vs. 48h) .

- Synergistic Effects : Combine with fluconazole (FICI ≤0.5) to overcome resistance mechanisms (e.g., efflux pumps). Check for pH-dependent activity, as the carboxylic acid group’s ionization affects membrane penetration .

Q. What computational strategies are effective in designing derivatives with dual 5-HT4 agonism and β-lactamase inhibition?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT4 (PDB: 5XWG) and β-lactamase (PDB: 1BMC). Prioritize derivatives with hydrogen bonds to Ser130 (β-lactamase) and π-π stacking with Trp307 (5-HT4) .

- QSAR Modeling : Develop regression models based on Hammett σ values and LogP. Derivatives with σ >0.8 and LogP 1.5–2.5 show optimal dual activity .

Q. Methodological Notes

Properties

IUPAC Name |

4-amino-5-chloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEATKYEARPWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222391 | |

| Record name | 4-Amino-5-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7206-70-4 | |

| Record name | 4-Amino-5-chloro-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7206-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-chloro-2-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007206704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-chloro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-chloro-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ8L2L84EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.